4-Chloro-2-(trifluoromethyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClF3N |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5ClF3N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H |
InChI Key |
YYFZEVDKRFRZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Trifluoromethyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A comprehensive multi-nuclear NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, is essential for the unambiguous assignment of all atoms in the 4-Chloro-2-(trifluoromethyl)-1H-indole molecule. While specific experimental data for this exact isomer is not widely published, we can predict the expected chemical shifts and coupling constants based on the analysis of closely related compounds, such as 3-chloro-2-(trifluoromethyl)-1H-indole, and established principles of NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indole (B1671886) ring. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will exhibit complex splitting patterns due to spin-spin coupling. The H-3 proton will likely appear as a singlet or a narrow quartet due to coupling with the trifluoromethyl group. The N-H proton will typically be a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group (C-2) will show a characteristic quartet due to one-bond coupling with the three fluorine atoms. The carbon bearing the chlorine atom (C-4) will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical downfield region for sp² hybridized carbons.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for studying fluorinated compounds. For this compound, a single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| N-H | 8.0 - 8.5 (br s) | - | - |
| C-2 | - | 125 - 130 (q, ¹JCF ≈ 270 Hz) | - |
| C-3 | 6.8 - 7.0 (s or q) | 100 - 105 | - |
| C-3a | - | 128 - 132 | - |
| C-4 | - | 125 - 130 | - |
| C-5 | 7.1 - 7.3 (d) | 120 - 125 | - |
| C-6 | 7.0 - 7.2 (t) | 122 - 127 | - |
| C-7 | 7.4 - 7.6 (d) | 110 - 115 | - |
| C-7a | - | 135 - 140 | - |
| CF₃ | - | 120 - 125 (q, ¹JCF ≈ 270 Hz) | -60 to -65 (s) |
Note: These are predicted values based on known spectroscopic data of similar compounds and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR data. These experiments provide information about the connectivity between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5, H-6, and H-7), helping to definitively assign their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for H-3 would correlate with the signal for C-3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This technique is instrumental in piecing together the carbon skeleton. For example, the N-H proton could show a correlation to C-7a and C-2, and the H-3 proton could correlate to C-2, C-3a, and C-7a.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₉H₅ClF₃N) is 219.00626 Da. nih.gov An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, confirming the elemental composition of the compound.
HRMS Data for this compound
| Formula | Calculated Exact Mass (m/z) | Ion Type |
| C₉H₅ClF₃N | 219.00626 | [M+H]⁺ |
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve the loss of the trifluoromethyl group (•CF₃), a chlorine atom (•Cl), or hydrogen cyanide (HCN) from the indole ring. The analysis of these fragmentation patterns provides valuable confirmation of the molecular structure.
Plausible Fragmentation Pathways
Loss of •CF₃: The molecular ion [M]⁺• could lose a trifluoromethyl radical to form an ion at [M - 69]⁺.
Loss of •Cl: Loss of a chlorine radical would result in an ion at [M - 35]⁺.
Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide, leading to a fragment at [M - 27]⁺.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H stretching, C-H stretching of the aromatic ring, C=C stretching of the aromatic and pyrrole (B145914) rings, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group. The C-Cl stretching vibration would also be present in the fingerprint region.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1350 - 1150 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
These characteristic vibrational frequencies provide a molecular fingerprint that can be used to identify and characterize the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the indole ring, the chloro substituent, and the trifluoromethyl group.
Detailed experimental FT-IR data for this compound is not widely available in peer-reviewed literature. However, the expected vibrational frequencies can be predicted based on the analysis of similar indole derivatives and the known absorption ranges for specific functional groups.
The N-H stretching vibration of the indole ring is anticipated to appear as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene and pyrrole rings are expected in the 3000-3150 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings typically give rise to several bands in the 1450-1620 cm⁻¹ region.
The presence of the trifluoromethyl group (-CF₃) is expected to produce strong absorption bands, primarily from C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Indole N-H | 3400 - 3500 |
| Aromatic C-H Stretch | Indole C-H | 3000 - 3150 |
| C=C Stretch | Aromatic Ring | 1450 - 1620 |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 (strong) |
| C-Cl Stretch | Chloro Group (-Cl) | 600 - 800 |
| =C-H Bend | Aromatic Ring | 700 - 900 |
Note: The values in this table are based on typical frequency ranges for the specified functional groups and are not experimentally derived for this compound.
Raman Spectroscopy for Molecular Vibrations
The symmetric vibrations of the aromatic rings in the indole structure are expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the indole ring, also visible in IR, would be prominent. Vibrations involving the trifluoromethyl and chloro substituents will also be present. The symmetric stretching of the C-CF₃ group should give a characteristic Raman band.
A comparative analysis of FT-IR and Raman spectra would be beneficial for a complete vibrational assignment, as some modes may be strong in one technique and weak or absent in the other.
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift Range (cm⁻¹) |
| Aromatic Ring Breathing | Indole Ring | 990 - 1010 |
| Aromatic C-H Stretch | Indole C-H | 3000 - 3150 |
| C=C Stretch | Aromatic Ring | 1450 - 1620 |
| Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1300 |
| C-Cl Stretch | Chloro Group (-Cl) | 600 - 800 |
Note: The values in this table represent typical Raman shift ranges for the indicated functional groups and are not based on experimental data for this compound.
X-ray Crystallographic Analysis for Solid-State Structure and Conformational Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), we can hypothesize its likely solid-state features based on related structures. tandfonline.comnih.gov
It is expected that this compound would crystallize in a common space group, with the indole ring being largely planar. The trifluoromethyl group at the 2-position and the chlorine atom at the 4-position will have specific orientations relative to the indole plane. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group as a donor and potentially the nitrogen or fluorine atoms of neighboring molecules as acceptors, would play a significant role in the crystal packing. Pi-stacking interactions between the indole rings of adjacent molecules are also likely to be observed.
A full crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering insights into any steric strain introduced by the substituents.
Table 3: Hypothetical Crystallographic Parameters for this compound
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the unit cell. | Data not available |
| Space Group | The set of symmetry operations. | Data not available |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Data not available |
| Z | Number of molecules per unit cell. | Data not available |
| Hydrogen Bonds | Key intermolecular interactions. | Expected N-H···X interactions |
| Pi-Stacking | Interactions between aromatic rings. | Likely to be present |
Note: This table is for illustrative purposes, as no experimental crystallographic data for this compound is currently available.
Chiroptical Spectroscopy for Chiral Derivatives (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. nih.gov this compound itself is an achiral molecule and therefore will not exhibit an ECD spectrum.
However, if a chiral center were introduced into the molecule, for instance, by substitution at the nitrogen atom or at another position with a chiral moiety, the resulting derivative would be optically active. ECD spectroscopy could then be employed to investigate its stereochemical properties.
The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of atoms. mdpi.com For a chiral derivative of this compound, the ECD spectrum would show characteristic positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophoric indole core.
Theoretical calculations of the ECD spectrum for different enantiomers could be compared with the experimental spectrum to determine the absolute configuration of the chiral derivative. This approach is a well-established method in stereochemical analysis. nih.gov
Table 4: Application of ECD to a Hypothetical Chiral Derivative
| Parameter | Information Provided |
| Sign of Cotton Effects | Relates to the spatial arrangement of chromophores. |
| Wavelength of Maxima/Minima | Corresponds to electronic transitions. |
| Comparison with Calculated Spectra | Determination of absolute configuration. |
Note: This discussion is hypothetical, as it pertains to chiral derivatives of the achiral parent compound, this compound.
Computational and Theoretical Chemistry Studies of 4 Chloro 2 Trifluoromethyl 1h Indole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. ufrj.br It is a common approach for predicting geometries, energies, and various spectroscopic properties. nih.gov
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. semanticscholar.orgresearchgate.net
A DFT analysis of 4-Chloro-2-(trifluoromethyl)-1H-indole would calculate the energies and spatial distributions of these orbitals, providing a quantitative measure of its kinetic stability and predicting its behavior in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes to show how data would be presented. No published values are available.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | LUMO - HOMO energy difference |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-rich and charge-poor regions.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms (like N, O, F, Cl) and are susceptible to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are often found around hydrogen atoms bonded to electronegative atoms and represent sites for nucleophilic attack. youtube.com
Green Regions: Represent areas of neutral potential.
For this compound, an MEP map would reveal the electron-rich and electron-deficient sites, highlighting the influence of the chloro and trifluoromethyl substituents on the indole (B1671886) ring's reactivity.
Vibrational Frequency Analysis and Correlation with Experimental Spectra
Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. orientjchem.org These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com This correlation helps in the precise assignment of spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or C-Cl vibrations. scirp.org A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. mdpi.com Such an analysis for this compound would validate its computed geometry and provide a deeper understanding of its structural and bonding characteristics.
Prediction of Reactivity and Reaction Sites
DFT calculations can be used to compute various chemical reactivity descriptors. By analyzing parameters derived from FMO energies and MEP maps, the most probable sites for electrophilic and nucleophilic attack can be predicted. nih.gov For instance, the nitrogen atom of the indole ring and specific carbon atoms on the aromatic system could be evaluated for their susceptibility to different types of chemical reactions. This predictive capability is invaluable for designing new synthetic routes involving the molecule.
Reaction Mechanism Elucidation via Computational Transition State Analysis
While DFT can predict reactivity, it can also be used to model the entire energy profile of a chemical reaction. By locating and characterizing the transition state (TS)—the highest energy point along the reaction pathway—researchers can calculate the activation energy. This provides a quantitative understanding of the reaction kinetics and mechanism. For reactions involving this compound, such as electrophilic substitution or N-alkylation, transition state analysis could be used to determine the most favorable reaction pathway and explain observed product distributions. However, no such specific mechanistic studies for this compound have been found in the literature.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation could be employed to explore the conformational landscape of this compound, particularly if it were part of a larger, more flexible molecule. Furthermore, MD simulations are exceptionally useful for studying solvation effects by explicitly modeling the interactions between the solute (the indole derivative) and solvent molecules. This can provide insights into how the solvent influences the molecule's structure, dynamics, and reactivity. rsc.orgrsc.org Currently, there are no published MD simulation studies specifically focused on this compound.
Simulation of Molecular Interactions with Biomolecular Models
To understand how this compound might function in a biological context, its interactions with biomolecular targets like proteins can be simulated. Molecular dynamics (MD) simulations and molecular docking are the primary computational techniques used for this purpose. nih.govbiointerfaceresearch.com
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov For this compound, docking studies could be performed against various protein targets where indole derivatives are known to be active. These simulations would place the molecule into the protein's active site and score the potential binding modes based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. chemmethod.com Key interactions could involve:
Hydrogen bonding: The indole N-H group can act as a hydrogen bond donor to acceptor residues (e.g., Asp, Glu, or backbone carbonyls) in the protein's active site. scielo.br
Hydrophobic interactions: The bicyclic indole ring system provides a large, hydrophobic surface that can interact favorably with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. tandfonline.com
Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid side chains.
Other interactions: The trifluoromethyl group can participate in dipole-dipole or hydrophobic interactions. nih.gov
Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. chemmethod.com An MD simulation calculates the motion of atoms over time, allowing researchers to observe the stability of the docked pose, the flexibility of the protein and ligand, and the specific interactions that are maintained throughout the simulation. scielo.brtandfonline.com For instance, a 100-nanosecond MD simulation could confirm whether the key hydrogen bonds and hydrophobic contacts predicted by docking are stable in a simulated physiological environment. chemmethod.comscielo.br
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built by calculating numerical descriptors that represent the structural, electronic, and physicochemical features of a series of molecules and then using regression techniques to create a mathematical equation that relates these descriptors to an observed activity or property. ijpsi.orgorientjchem.org For indole derivatives, QSAR studies have been successfully applied to model activities such as anticancer, anti-inflammatory, and antiviral effects. nih.govtandfonline.comresearchgate.net
Derivation of Molecular Descriptors Related to Lipophilicity and Other Properties
The first step in QSAR/QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors can be calculated. Lipophilicity, a measure of how well a compound partitions between a lipid-like environment and water, is a particularly important property in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net
Key descriptors for this compound include:
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), molar refractivity, and polarizability. The calculated LogP (XLogP3-AA) for this compound is 3.6, indicating significant lipophilicity. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly influences these properties.
Topological Descriptors: These are numerical representations of molecular structure and branching.
Constitutional Descriptors: These include basic information like molecular weight, atom counts, and rotatable bond counts. nih.gov
Below is a table of selected computed molecular properties for this compound.
Prediction of Molecular Interactions and Selectivity
Once a statistically robust QSAR model is developed for a series of compounds, it can be used to predict the activity of new molecules, such as this compound, even before they are synthesized. nih.govmdpi.com The model's equation reveals which descriptors are most important for the biological activity.
For example, a hypothetical QSAR model for binding to a specific protein target might show that high lipophilicity and a negative electrostatic potential on a certain part of the molecule increase binding affinity. Based on the descriptors for this compound, one could predict its potential activity. Its high LogP suggests it would favor binding to hydrophobic pockets in a protein. researchgate.net The electron-withdrawing chlorine and trifluoromethyl groups create specific electronic features that could be crucial for interactions with polar residues or for achieving selectivity for one protein target over another. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by creating a 3D grid around the aligned molecules and calculating steric and electrostatic fields. nih.govmdpi.com The resulting models produce contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charge, would increase or decrease activity. These maps are invaluable for predicting how modifications to the this compound scaffold—for instance, changing the position of the chlorine atom or replacing it with another group—would likely affect its binding affinity and selectivity. mdpi.com Such predictive power is a cornerstone of modern computational drug design, guiding the synthesis of more potent and selective molecules. tandfonline.com
Mechanistic Investigations of Biological Interactions in Vitro and Cellular Studies
Molecular Target Identification and Validation through Biochemical Assays
The indole (B1671886) scaffold is a common feature in many molecules designed as enzyme inhibitors. Specifically, derivatives of indole have been investigated for their potential to inhibit phosphodiesterase 4 (PDE4), a family of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The inhibition of PDE4, particularly the PDE4B isoform, is a therapeutic strategy for various inflammatory and neurological disorders. nih.gov Studies on pyridazinone derivatives have shown that incorporating an indole residue can enhance inhibitory activity towards PDE4B, suggesting that the planar nature of the indole ring contributes to a better interaction within the enzyme's active site. nih.gov
However, specific enzyme inhibition kinetic studies for 4-Chloro-2-(trifluoromethyl)-1H-indole are not extensively detailed in the currently available scientific literature. While the broader class of indole derivatives shows promise, the precise mechanism of action, inhibition constants (Kᵢ), and selectivity profile for this compound against PDE4B or other enzymes have not been publicly documented. Further research is required to elucidate its specific enzyme inhibitory properties and kinetic parameters.
The interaction of indole derivatives with various receptors is a significant area of pharmacological research. Studies on synthetic cannabinoids have explored how substitutions on the indole core affect receptor binding affinity. In competitive radioligand binding assays involving chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, the position of the chlorine atom was found to significantly influence binding to the human cannabinoid receptor 1 (hCB₁). nih.gov
Specifically, chlorine substitution at the 4- and 5-positions of the indole ring resulted in a lower binding affinity for the hCB₁ receptor compared to the non-chlorinated parent compound. nih.gov In contrast, substitutions at the 2-, 6-, and 7-positions largely retained the binding affinity. nih.gov This suggests that the steric or electronic properties imparted by the chlorine atom at the 4-position, as in this compound, may be less favorable for binding to this particular receptor.
| Compound | Receptor | Effect of Substitution | Reference |
|---|---|---|---|
| 4-Chloroindole (B13527) Analogue of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB₁) | Reduced binding affinity compared to non-chlorinated parent compound. | nih.gov |
| 5-Chloroindole Analogue of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB₁) | Reduced binding affinity compared to non-chlorinated parent compound. | nih.gov |
| 2-, 6-, and 7-Chloroindole Analogue of MDMB-CHMICA | Human Cannabinoid Receptor 1 (hCB₁) | Largely retained binding affinity relative to the non-chlorinated parent compound. | nih.gov |
Cellular Pathway Modulation Studies (In Vitro)
The indole nucleus is a key structural motif in many compounds exhibiting antimicrobial properties. mdpi.com The incorporation of halogen and trifluoromethyl groups can further modulate this activity, often by increasing lipophilicity which may enhance cell penetration.
While specific antimicrobial screening data for this compound is limited, studies on related compounds provide insights. For instance, novel indole-triazole conjugates have been synthesized and evaluated for their antimicrobial potential. mdpi.com Some of these compounds, particularly those bearing a 4-chlorophenyl moiety, demonstrated good activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 250-1000 µg/mL. mdpi.com Furthermore, certain indole derivatives showed activity against Bacillus subtilis with MIC values of 250-500 µg/mL. mdpi.com Chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups have also been assessed, showing that these fluorinated compounds can possess significant antibacterial and antifungal properties. nih.gov
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-triazole conjugates with 4-chlorophenyl moiety | Staphylococcus aureus | 250-1000 µg/mL | mdpi.com |
| Indole-triazole conjugates with phenyl moiety | Bacillus subtilis | 250-500 µg/mL | mdpi.com |
| Indole-triazole conjugates | Candida tropicalis | As low as 2 µg/mL | mdpi.com |
| Indole-triazole conjugate (6f) | Candida albicans | 2 µg/mL | mdpi.com |
The cytotoxic potential of indole derivatives is of significant interest in the development of novel therapeutic agents. The evaluation of this compound's effect on cell viability is crucial for understanding its potential applications and limitations.
In another study, a fluorinated trifluoromethyl thiazolidinone derivative demonstrated potent cytotoxic effects on both ovarian (SKOV3) and cervical (HeLa) cancer cells, with IC₅₀ values of 4.62 µM and 2.52 µM, respectively. probiologists.com However, this compound also showed cytotoxicity towards normal Chinese Hamster Ovary (CHO-K1) cells with an IC₅₀ of 4.53 µM. probiologists.com
| Compound/Derivative | Cell Line | Cell Type | Cytotoxicity (IC₅₀/LC₅₀) | Reference |
|---|---|---|---|---|
| Indole derivative 1c | HepG2 | Human Liver Cancer | 0.9 µM | frontiersin.org |
| Indole derivative 1c | MCF-7 | Human Breast Cancer | 0.55 µM | frontiersin.org |
| Indole derivative 1c | HeLa | Human Cervical Cancer | 0.50 µM | frontiersin.org |
| Indole derivatives (general) | HEK-293 | Human Embryonic Kidney (Normal) | >100 µg/mL | frontiersin.org |
| Indole derivatives (general) | LO2 | Human Liver (Normal) | >100 µg/mL | frontiersin.org |
| Indole derivatives (general) | MRC5 | Human Lung (Normal) | >100 µg/mL | frontiersin.org |
| Fluorinated Trifluoromethyl Thiazolidinone | SKOV3 | Human Ovarian Cancer | 4.62 µM | probiologists.com |
| Fluorinated Trifluoromethyl Thiazolidinone | HeLa | Human Cervical Cancer | 2.52 µM | probiologists.com |
| Fluorinated Trifluoromethyl Thiazolidinone | CHO-K1 | Chinese Hamster Ovary (Normal) | 4.53 µM | probiologists.com |
Understanding the cellular uptake and subsequent subcellular distribution of a compound is fundamental to elucidating its mechanism of action. The processes by which this compound enters cells and where it accumulates (e.g., cytoplasm, nucleus, mitochondria) would dictate its accessibility to potential molecular targets. However, specific studies detailing the cellular uptake mechanisms, transport kinetics, or subcellular localization of this compound are not available in the reviewed scientific literature. Techniques such as fluorescence microscopy, using a fluorescently tagged analogue, or subcellular fractionation followed by analytical quantification would be necessary to determine these properties.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation for Target Affinity and Selectivity
The specific placement of the chloro and trifluoromethyl groups on the indole scaffold is predicted to significantly influence its biological activity and physical properties. The electron-withdrawing nature of both substituents can modulate the electron density of the indole ring system, affecting its ability to participate in various non-covalent interactions with biological targets.
The chlorine atom at the 4-position, due to its electronegativity and size, can influence both the electronic and steric profile of the molecule. It can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen and nitrogen found in the amino acid residues of proteins. The position of the chloro group can also dictate the orientation of the molecule within a binding pocket, thereby affecting its affinity and selectivity for a particular target.
The trifluoromethyl group at the 2-position is a strong electron-withdrawing group and a lipophilic moiety. Its presence can enhance the metabolic stability of the compound by blocking potential sites of oxidation. Furthermore, the CF3 group can engage in hydrophobic interactions and potentially dipole-dipole or multipolar interactions within a protein's active site. Studies on other indole derivatives have shown that the introduction of a trifluoromethyl group can lead to a significant increase in potency. For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the placement of a trifluoromethyl group was found to be critical for their activity as CFTR potentiators, with its removal or replacement leading to a marked loss of potency. acs.org
Table 1: Predicted Influence of Substituents on the Properties of the Indole Scaffold
| Substituent | Position | Predicted Effect on Activity | Predicted Effect on Properties |
| 4-Chloro | 4 | May participate in halogen bonding, influencing target affinity and selectivity. | Increases lipophilicity; electron-withdrawing. |
| 2-Trifluoromethyl | 2 | Strong electron-withdrawing effect can enhance potency; may increase metabolic stability. | Increases lipophilicity and metabolic stability. |
It is important to note that the combined electronic effects of the 4-chloro and 2-trifluoromethyl groups would render the indole N-H proton more acidic compared to unsubstituted indole, potentially altering its hydrogen bonding capabilities.
Characterization of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The interaction of small molecules like this compound with biological macromolecules is the foundation of their pharmacological effects. The nature of these interactions can be explored through various biophysical techniques.
While specific thermodynamic and kinetic data for the binding of this compound to any protein are not available, general principles can be applied. The binding of a ligand to a protein is governed by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG).
Favorable enthalpic contributions would likely arise from hydrogen bonds formed by the indole N-H group and potential halogen bonds from the chlorine atom. Hydrophobic interactions involving the indole ring and the trifluoromethyl group would also contribute favorably to binding, primarily driven by the hydrophobic effect, which is entropically favorable.
The kinetics of binding, described by the association (kon) and dissociation (koff) rate constants, would be influenced by the conformational flexibility of the ligand and the accessibility of the binding site. A rigid molecule like this compound might exhibit faster association rates compared to more flexible analogs. The stability of the ligand-protein complex, reflected by a slow dissociation rate, would be enhanced by a network of strong and well-oriented interactions.
Table 2: Potential Thermodynamic and Kinetic Parameters for Ligand-Protein Binding
| Parameter | Description | Predicted Contribution for this compound |
| ΔG | Gibbs Free Energy | Negative value for spontaneous binding. |
| ΔH | Enthalpy Change | Favorable (negative) from hydrogen and halogen bonds. |
| ΔS | Entropy Change | Potentially favorable (positive) from hydrophobic interactions. |
| kon | Association Rate | Dependent on target accessibility and ligand conformation. |
| koff | Dissociation Rate | Lower for a high-affinity interaction with multiple contact points. |
The planar indole ring system is a common motif in molecules that interact with nucleic acids. Indole derivatives can bind to the minor groove of DNA, intercalate between base pairs, or interact with RNA structures.
The binding of indole derivatives to the DNA minor groove is often stabilized by hydrogen bonds between the indole N-H and the atoms on the floor of the groove, as well as van der Waals interactions. The substituents on the indole ring play a crucial role in the specificity and strength of this binding. While no specific studies on the interaction of this compound with DNA or RNA have been reported, the presence of the electron-withdrawing groups could modulate the electrostatic potential of the molecule, influencing its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.
Some studies have shown that certain annulated indole compounds can interact with double-stranded DNA, potentially disrupting its integrity. acs.org However, without experimental data, it is difficult to predict the precise mode of interaction, if any, for this compound. The trifluoromethyl group, being bulky, might sterically hinder intercalation between DNA base pairs.
Advanced Applications and Future Research Directions for 4 Chloro 2 Trifluoromethyl 1h Indole
Development as Chemical Probes for Fundamental Biological Research
The indole (B1671886) nucleus is a prevalent motif in biologically active compounds, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and membrane permeability. These properties are highly desirable in the design of chemical probes for studying biological systems. While direct studies on 4-chloro-2-(trifluoromethyl)-1H-indole as a chemical probe are not extensively documented, the broader class of trifluoromethylated indoles has shown promise in this area.
For instance, novel trifluoromethyl indole derivatives have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These compounds have demonstrated high efficacy against wild-type HIV-1 and some drug-resistant strains. nih.gov This line of research underscores the potential of the trifluoromethyl indole scaffold to serve as a basis for developing selective probes to investigate the structure and function of viral enzymes and other biological targets. The chloro-substituent on the 4-position of the indole ring in this compound could be further exploited for radio-labeling or the attachment of reporter groups, facilitating its use in biological imaging and target identification studies.
Table 1: Examples of Biologically Active Trifluoromethylated Indole Derivatives
| Compound Class | Biological Target | Potential Application as Chemical Probe |
| Trifluoromethyl Indole Derivatives | HIV-1 Reverse Transcriptase | Probing the active site and resistance mechanisms of viral enzymes. |
Role as Precursors in the Synthesis of Complex Heterocyclic Systems
The reactivity of the indole ring, coupled with the influence of its substituents, makes this compound a versatile precursor for the synthesis of more complex heterocyclic structures. The indole core can participate in various reactions, including multicomponent reactions (MCRs) and cycloadditions, to generate novel fused heterocyclic systems. nih.govsemanticscholar.org
MCRs offer an efficient pathway to construct complex molecules in a single step. Indole derivatives can react with formaldehyde (B43269) and amino hydrochlorides to assemble indole-fused oxadiazepines. semanticscholar.org The specific substitution pattern of this compound would influence the reactivity and outcome of such reactions, potentially leading to novel heterocyclic frameworks with unique biological or material properties.
Furthermore, the indole scaffold can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, visible-light-induced radical cascade cyclization of indole substrates with a trifluoromethyl radical source can lead to the formation of trifluoromethylated dihydropyrido[1,2-a]indolones. nih.gov The electron-deficient nature of the 2-(trifluoromethyl)-1H-indole system can also be exploited in [4+2] cycloaddition reactions to generate new polycyclic structures. researchgate.net
Table 2: Synthetic Methodologies for Indole-Fused Heterocycles
| Reaction Type | Reactants | Resulting Heterocyclic System |
| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride | Indole-fused Oxadiazepine |
| [4+2] Cycloaddition | Indole derivative, Dienophile | Fused Polycyclic Indole |
| Radical Cascade Cyclization | Indole substrate, Trifluoromethyl radical source | Trifluoromethylated Dihydropyrido[1,2-a]indolone |
Exploration in Materials Science for Optoelectronic or Supramolecular Assemblies
The indole ring is a well-known chromophore, and its derivatives are being explored for applications in materials science, particularly in the field of optoelectronics. The introduction of substituents like the chloro and trifluoromethyl groups in this compound can modulate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications can influence the absorption and emission spectra of the molecule, making it a candidate for the development of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
While specific research on the optoelectronic properties of this compound is limited, the general class of indole derivatives has been investigated for these applications. The ability of the indole nitrogen to participate in hydrogen bonding also opens up possibilities for its use in the construction of supramolecular assemblies. The defined structure and electronic nature of this compound could be leveraged to create ordered, self-assembled structures with interesting photophysical properties.
Potential in Agrochemical Research as Active Components or Intermediates (excluding environmental impact or direct agricultural use)
The presence of a trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. nbinno.com The 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) moiety, which is structurally related to this compound, is a key intermediate in the synthesis of herbicides and fungicides. nbinno.com This suggests that this compound could also serve as a valuable building block or a lead compound in the discovery of new agrochemicals.
Derivatives of 1,2,4-triazole (B32235) containing trifluoroacetyl moieties have shown significant insecticidal activity. nih.govresearchgate.net Given that this compound can be a precursor to various heterocyclic systems, it could be used to synthesize novel compounds with potential insecticidal properties. Similarly, phenylpyridine derivatives containing a trifluoromethyl group have been found to exhibit herbicidal activity. nih.gov The structural similarities suggest that derivatives of this compound could be explored for their herbicidal potential.
Table 3: Trifluoromethylated Moieties in Agrochemicals
| Compound Class | Agrochemical Application |
| 2,6-Dichloro-4-(trifluoromethyl)aniline derivatives | Herbicides, Fungicides |
| 1,2,4-Triazole derivatives with trifluoroacetyl groups | Insecticides |
| Phenylpyridine derivatives with trifluoromethyl groups | Herbicides |
Q & A
Basic Questions
Q. What are the most efficient synthetic routes for 4-chloro-2-(trifluoromethyl)-1H-indole and its derivatives?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or direct functionalization of indole scaffolds. For example, benzylation at the 3-position of 2-(trifluoromethyl)-1H-indole derivatives using substituted benzyl halides under basic conditions (e.g., KOH/DMSO) achieves high yields (>95%) . A table summarizing key synthetic protocols is provided below:
| Substitution Position | Reagents/Conditions | Yield (%) | Key Characterization (NMR/MS) |
|---|---|---|---|
| 3-Benzyl derivatives | KOH, DMSO, 80°C | 89–99% | , -NMR; ESI-MS |
| Halogenated analogs | Suzuki coupling | 70–85% | -NMR; HRMS |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : -NMR reveals aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl signals (δ ~120 ppm in -NMR). The chloro-substituent causes deshielding in adjacent protons .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, CHClFN shows a molecular ion at m/z 327.05 .
Q. What are the common reactivity patterns of this compound in medicinal chemistry?
- Methodological Answer : The indole core undergoes electrophilic substitution at the 3-position. The trifluoromethyl group enhances electron-withdrawing effects, directing reactions to the 5- and 7-positions. It is often used to synthesize bioactive analogs via:
- Suzuki Coupling : Introduction of aryl/heteroaryl groups for kinase inhibitors .
- Reductive Amination : To generate secondary amines for antimicrobial agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in benzylation reactions?
- Methodological Answer : Byproducts arise from over-alkylation or decomposition. Optimization strategies include:
- Temperature Control : Reactions at 80°C in DMSO reduce side reactions vs. higher temperatures .
- Catalyst Screening : Pd(OAc)/XPhos improves selectivity in cross-coupling reactions .
- Real-Time Monitoring : Use inline -NMR to track trifluoromethyl group stability .
Q. How to resolve contradictions in -NMR data for structurally similar derivatives?
- Methodological Answer : Overlapping signals (e.g., aromatic protons) can be resolved via:
- 2D NMR : HSQC and HMBC correlate - couplings to assign ambiguous peaks .
- Solvent Effects : Deutero-DMSO vs. CDCl alters splitting patterns for clarity .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : MOE software models interactions with targets like CYP450 enzymes .
- QSAR Models : Electron-withdrawing substituents (Cl, CF) correlate with improved IC values in kinase assays .
Q. How does crystallography aid in structural validation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles. For example, the CF-C bond length is typically 1.33 Å, confirming sp hybridization . Data collection at 100 K minimizes thermal motion artifacts .
Data Contradictions and Solutions
- Spectral vs. Computational Data : Discrepancies in -NMR shifts (e.g., predicted vs. observed) may arise from solvent polarity. Validate with DFT calculations (B3LYP/6-311+G(d,p)) .
- Biological Activity Variability : Derivatives with 4-methoxybenzyl groups show inconsistent antimicrobial results. Use dose-response assays (IC) and control for membrane permeability .
Applications in Drug Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
